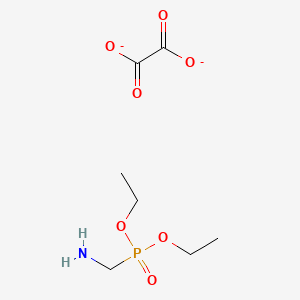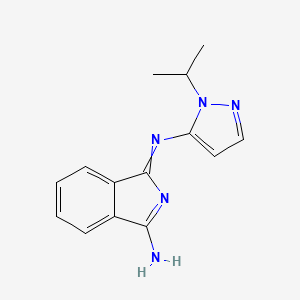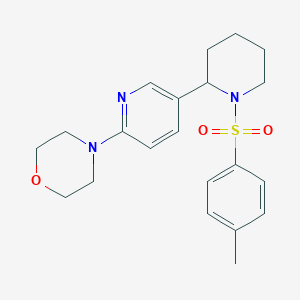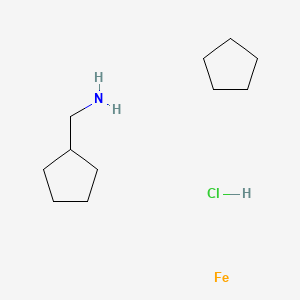
Diethoxyphosphorylmethanamine;oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Diethoxyphosphorylméthanamine ; oxalate est un composé qui combine la diethoxyphosphorylméthanamine avec l’acide oxaliqueLa formule moléculaire de la Diethoxyphosphorylméthanamine ; oxalate est C5H14NO3P·C2H2O4, et elle a un poids moléculaire de 257.18 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de la Diethoxyphosphorylméthanamine ; oxalate implique généralement la réaction de la diethoxyphosphorylméthanamine avec l’acide oxalique. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Les conditions de réaction peuvent inclure des températures spécifiques, des solvants et des catalyseurs pour optimiser le rendement et la pureté du composé.
Méthodes de production industrielles : Dans un contexte industriel, la production de la Diethoxyphosphorylméthanamine ; oxalate peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. L’utilisation de technologies et d’équipements de pointe garantit une qualité constante et une grande efficacité dans le processus de production.
Analyse Des Réactions Chimiques
Types de réactions : La Diethoxyphosphorylméthanamine ; oxalate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites présentant des propriétés chimiques différentes.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs atomes ou groupes sont remplacés par d’autres atomes ou groupes.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la Diethoxyphosphorylméthanamine ; oxalate comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés : Les principaux produits formés à partir des réactions de la Diethoxyphosphorylméthanamine ; oxalate dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent donner des formes réduites du composé .
4. Applications de la recherche scientifique
La Diethoxyphosphorylméthanamine ; oxalate a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Il est étudié pour ses activités biologiques potentielles et ses interactions avec les molécules biologiques.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles et ses effets sur les systèmes biologiques.
Industrie : Le composé est utilisé dans les processus industriels, y compris la production d’autres produits chimiques et matériaux
Applications De Recherche Scientifique
Diethoxyphosphorylmethanamine;oxalate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, including the production of other chemicals and materials
Mécanisme D'action
Le mécanisme d’action de la Diethoxyphosphorylméthanamine ; oxalate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à certaines enzymes ou récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées font l’objet de recherches en cours .
Comparaison Avec Des Composés Similaires
Comparaison avec d’autres composés similaires : La Diethoxyphosphorylméthanamine ; oxalate peut être comparée à d’autres composés similaires, tels que l’oxalate de diéthyle et d’autres dérivés de phosphonates. Ces composés partagent certaines propriétés chimiques, mais peuvent différer par leur réactivité, leur stabilité et leurs applications.
Liste de composés similaires :
- Oxalate de diéthyle
- Oxalate de diméthyle
- Phosphonate de diéthyle (aminométhyl)
- Dérivés de l’acide phosphonique
Propriétés
Formule moléculaire |
C7H14NO7P-2 |
|---|---|
Poids moléculaire |
255.16 g/mol |
Nom IUPAC |
diethoxyphosphorylmethanamine;oxalate |
InChI |
InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
Clé InChI |
OVHZWLGNOJBTDI-UHFFFAOYSA-L |
SMILES canonique |
CCOP(=O)(CN)OCC.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)

![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)


![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)

